1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
1-(Benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with benzyloxy, chloro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The chloro and phenyl groups can be introduced via electrophilic aromatic substitution reactions. The benzyloxy group can be added through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the substituents modulate the compound’s affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(Benzyloxy)-2-phenyl-1H-1,3-benzimidazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-Chloro-2-phenyl-1H-1,3-benzimidazole: Lacks the benzyloxy group, potentially altering its solubility and interaction with targets.
1-(Benzyloxy)-6-chloro-1H-1,3-benzimidazole: Lacks the phenyl group, which may influence its overall stability and function.
Uniqueness: 1-(Benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its solubility, while the chloro and phenyl groups contribute to its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
6-chloro-2-phenyl-1-phenylmethoxybenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c21-17-11-12-18-19(13-17)23(24-14-15-7-3-1-4-8-15)20(22-18)16-9-5-2-6-10-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYQYLOSAIAEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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